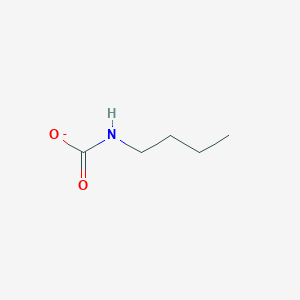

N-butylcarbamate

Cat. No. B8559338

M. Wt: 116.14 g/mol

InChI Key: ZZHGIUCYKGFIPV-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US04038303

Procedure details

2-hydroxyethyldimethyldodecylammonium bromide, N-butylcarbamate is prepared in the following manner: A solution of 58 g. (0.65 mole) 2-dimethylaminoethanol in 150 ml. ether was treated over a period of 1.5 hours with 70 g. (0.71 mole) n-butyl isocyanate. After stirring another two hours the reaction mixture was stripped of ether and distilled in vacuum. The product, 2-dimethylaminoethyl N-butylcarbamate was collected at 106°/1.2 Torr. For quaternization 75 g. (0.40 mole) of the above prepared amine was combined with 105 g (0.42 mole) 1-bromododecane and allowed to stand stoppered for 9 days. At this time the reaction mixture was a stiff gel with some crystalline portions. By solution in ethyl acetate (900 ml.) and chilling, 160 g. of product was obtained in crystalline form. After two more recrystallizations from ethyl acetate, the material melted at 64° C. to liquid crystals and to a liquid at 115° C.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].CC[O:9]CC.[CH2:12]([N:16]=[C:17]=[O:18])[CH2:13][CH2:14][CH3:15].[Br:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>C(OCC)(=O)C>[Br-:19].[OH:5][CH2:4][CH2:3][N+:2]([CH3:6])([CH3:1])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].[CH2:12]([NH:16][C:17](=[O:9])[O-:18])[CH2:13][CH2:14][CH3:15] |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.65 mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(CCO)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Step Three

|

Name

|

|

|

Quantity

|

0.71 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)N=C=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Step Five

|

Name

|

|

|

Quantity

|

105 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCCCCCCCCCC

|

Step Six

|

Name

|

|

|

Quantity

|

900 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring another two hours the reaction mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled in vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product, 2-dimethylaminoethyl N-butylcarbamate was collected at 106°/1.2 Torr

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(0.40 mole) of the above prepared amine

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand stoppered for 9 days

|

|

Duration

|

9 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of product was obtained in crystalline form

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After two more recrystallizations from ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 115° C.

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Br-].OCC[N+](CCCCCCCCCCCC)(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)NC([O-])=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04038303

Procedure details

2-hydroxyethyldimethyldodecylammonium bromide, N-butylcarbamate is prepared in the following manner: A solution of 58 g. (0.65 mole) 2-dimethylaminoethanol in 150 ml. ether was treated over a period of 1.5 hours with 70 g. (0.71 mole) n-butyl isocyanate. After stirring another two hours the reaction mixture was stripped of ether and distilled in vacuum. The product, 2-dimethylaminoethyl N-butylcarbamate was collected at 106°/1.2 Torr. For quaternization 75 g. (0.40 mole) of the above prepared amine was combined with 105 g (0.42 mole) 1-bromododecane and allowed to stand stoppered for 9 days. At this time the reaction mixture was a stiff gel with some crystalline portions. By solution in ethyl acetate (900 ml.) and chilling, 160 g. of product was obtained in crystalline form. After two more recrystallizations from ethyl acetate, the material melted at 64° C. to liquid crystals and to a liquid at 115° C.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].CC[O:9]CC.[CH2:12]([N:16]=[C:17]=[O:18])[CH2:13][CH2:14][CH3:15].[Br:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>C(OCC)(=O)C>[Br-:19].[OH:5][CH2:4][CH2:3][N+:2]([CH3:6])([CH3:1])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].[CH2:12]([NH:16][C:17](=[O:9])[O-:18])[CH2:13][CH2:14][CH3:15] |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.65 mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(CCO)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Step Three

|

Name

|

|

|

Quantity

|

0.71 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)N=C=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Step Five

|

Name

|

|

|

Quantity

|

105 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCCCCCCCCCC

|

Step Six

|

Name

|

|

|

Quantity

|

900 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring another two hours the reaction mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled in vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product, 2-dimethylaminoethyl N-butylcarbamate was collected at 106°/1.2 Torr

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(0.40 mole) of the above prepared amine

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand stoppered for 9 days

|

|

Duration

|

9 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of product was obtained in crystalline form

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After two more recrystallizations from ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 115° C.

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Br-].OCC[N+](CCCCCCCCCCCC)(C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)NC([O-])=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |